molecular formula C16H19N5O3S2 B13363547 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363547
M. Wt: 393.5 g/mol
InChI Key: SDAPOYHLVZWQAJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core. This structure is substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 1-(methylsulfonyl)-4-piperidinyl moiety. Such compounds are typically synthesized via cyclization reactions involving 4-amino-1,2,4-triazole-3-thiol derivatives and electrophilic reagents like carboxylic acids or phenacyl bromides under reflux with phosphorous oxychloride (POCl₃) .

Properties

Molecular Formula

C16H19N5O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O3S2/c1-24-13-5-3-12(4-6-13)15-19-21-14(17-18-16(21)25-15)11-7-9-20(10-8-11)26(2,22)23/h3-6,11H,7-10H2,1-2H3

InChI Key

SDAPOYHLVZWQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Biological Activity

The compound 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological profiles, including its synthesis, biological activities, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that integrates a triazole and thiadiazole ring system, which are known to impart significant biological properties. The presence of the methoxyphenyl and piperidinyl groups further enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial and fungal strains. In particular, derivatives with similar structures have been tested against strains such as Candida albicans and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentration (MIC) values .

CompoundTarget OrganismMIC (µg/mL)
6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleCandida albicans15
6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleStaphylococcus aureus10

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduces inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Analgesic Properties

In analgesic assays, this compound exhibited dose-dependent pain relief comparable to standard analgesics. This suggests its potential application in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the triazole and thiadiazole rings. For example:

  • The methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
  • The piperidinyl moiety is crucial for receptor binding affinity and selectivity.

These modifications can significantly influence the biological activity of the derivatives.

Case Studies

A notable case study involved the synthesis of a series of triazolo-thiadiazole derivatives where researchers assessed their biological activities against multiple targets. One derivative was found to have an IC50 value of 0.28 µg/mL against cancer cell lines (MCF-7), indicating strong anticancer potential .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Methoxyphenyl Groups : Enhance lipophilicity and may improve CNS penetration .
    • Heteroaromatic Substituents (e.g., pyridinyl, furanyl): Improve water solubility and hydrogen-bonding capacity, critical for antibacterial activity .
    • Methylsulfonyl-Piperidinyl : Introduces a polar, bulky group that may enhance selectivity for fungal enzymes (e.g., 14-α-demethylase) .
  • Synthesis :
    • POCl₃-mediated cyclization is a common method for triazolo-thiadiazole formation .
    • Microwave-assisted synthesis (e.g., for fluoro-methoxybiphenyl derivatives) improves yields and reduces reaction times .

Pharmacological Activity Comparison

Antifungal Activity

In contrast, 3-(3-chlorophenyl)-6-aryl derivatives () showed broad-spectrum antifungal activity against Candida albicans and Aspergillus niger, with MIC values as low as 3.13 mg/L .

Antibacterial Activity

Compounds with electron-withdrawing groups (e.g., nitro, fluoro) at position 6 exhibited enhanced antibacterial effects. For example, 3-(5'-fluoro-2'-methoxybiphenyl) derivatives () showed potent inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazolo-thiadiazoles bearing pyridinyl or naphthyl groups () displayed cytotoxic effects against breast cancer cells (MCF-7, MDA-MB-231) via apoptosis induction, with IC₅₀ values comparable to doxorubicin .

Physicochemical and Structural Insights

  • Planarity : The triazolo-thiadiazole core is typically planar, as seen in X-ray studies of 3-ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] derivatives, which facilitates π-π stacking with biological targets .
  • Solubility : Methylsulfonyl and pyridinyl groups improve aqueous solubility compared to purely aromatic substituents .

Preparation Methods

Synonyms and Identifiers

The compound is also known by other names and identifiers:

  • 6-(4-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)triazolo[3,4-b]thiadiazole
  • CHEMBL4920887
  • STL505387
  • AKOS037488230
  • AO-365/43505733

Chemical Structure and Properties

The key properties of the molecule are shown in Table 1.

Table 1. Properties of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole

Property Value
Molecular Formula C16H19N5O3S2
Molecular Weight 393.5 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-triazolo[3,4-b]thiadiazole
Standard InChI InChI=1S/C16H19N5O3S2/c1-24-13-5-3-12(4-6-13)15-19-21-14(17-18-16(21)25-15)11-7-9-20(10-8-11)26(2,22)23/h3-6,11H,7-10H2,1-2H3
Standard InChIKey SDAPOYHLVZWQAJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole typically involves multiple steps. The process starts with the preparation of the triazole and thiadiazole rings, which are often synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide. Further functionalization is then performed to introduce the piperidine and methylsulfonyl groups.

Key Steps

The general synthetic route includes:

Industrial Production

Industrial production may employ continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity.

Q & A

Q. What are the key considerations for synthesizing 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions starting with cyclization to form the triazolothiadiazole core. Key steps include:
  • Cyclization : Use hydrazine derivatives and thiocarbonyl compounds under acidic/basic conditions to form the fused triazole-thiadiazole ring .
  • Functionalization : Introduce the 4-methoxyphenyl and methylsulfonyl-piperidinyl groups via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/DMF mixtures) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H NMR/IR Spectroscopy : Confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₁N₅O₃S₂: 455.11) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds, planar triazolothiadiazole core) for absolute configuration validation .

Q. What are the recommended protocols for evaluating this compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with <0.1% DMSO for in vitro studies. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability Studies : Incubate at 37°C in serum-containing media; analyze degradation via HPLC at 0, 24, and 48 hours. Monitor for sulfonyl group hydrolysis or piperidinyl ring oxidation .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position, sulfonyl groups) influence this compound’s bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Methoxy Position : Compare 4-methoxyphenyl vs. 3,5-dimethoxyphenyl analogs ( shows 3,5-substitution enhances antifungal activity by 40% via improved lanosterol demethylase binding) .
  • Sulfonyl vs. Methyl Groups : Replace methylsulfonyl with methyl to assess hydrophobicity effects. Use molecular docking (PDB: 3LD6) to quantify binding affinity changes .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation Workflow :

Re-dock with Adjusted Parameters : Use flexible docking (AutoDock Vina) and include solvation effects (e.g., GBSA models) .

In Vitro Assays : Test against target enzymes (e.g., 14α-demethylase for antifungal activity) to confirm IC₅₀ values .

MD Simulations : Run 100-ns trajectories to assess binding stability if discrepancies persist .

Q. What strategies optimize this compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodological Answer :
  • Target Profiling : Use kinase/GPCR panels (Eurofins) to identify off-target interactions.
  • Selectivity Modifications : Introduce steric hindrance (e.g., bulkier piperidinyl substituents) to reduce GPCR binding. shows biphenyl analogs reduce off-target activity by 60% .

Q. How can crystallographic data guide the design of analogs with improved metabolic stability?

  • Methodological Answer :
  • Crystal Structure Analysis : Identify metabolically labile regions (e.g., allyloxy groups prone to oxidation). Replace with fluorine or cyclopropyl moieties to block CYP450 metabolism .
  • In Silico Metabolism Prediction : Use ADMET predictors (e.g., Schrödinger’s QikProp) to prioritize stable analogs .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with Tukey’s Test : Compare efficacy across analogs (e.g., p < 0.05 for 4-methoxy vs. 2-methoxy derivatives) .

Q. How should researchers design experiments to validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Use RNA-seq and LC-MS/MS to identify differentially expressed pathways post-treatment .
  • CRISPR Knockout Models : Delete putative targets (e.g., lanosterol demethylase) in cell lines to confirm resistance .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield49–68% (optimized POCl₃ conditions)
Antifungal IC₅₀2.1 µM (C. albicans)
LogP (Predicted)3.2 ± 0.3
Crystal Packing InteractionC–H⋯π (2.9–3.1 Å)

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